1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline
CAS No.:
Cat. No.: VC16196552
Molecular Formula: C23H28ClN5O4
Molecular Weight: 474.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28ClN5O4 |
|---|---|
| Molecular Weight | 474.0 g/mol |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H |
| Standard InChI Key | SKDIDWRQDBIQBS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The IUPAC name of cyclazosin is [(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone, reflecting its stereospecific decahydroquinoxaline framework fused to a 6,7-dimethoxyquinazolin-4-amine moiety . The hydrochloride salt adds a chlorine atom, yielding the molecular formula C23H28ClN5O4 . Key structural elements include:
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A quinazoline ring substituted with amino and methoxy groups at positions 4, 6, and 7.
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A decahydroquinoxaline system (perhydroquinoxaline) providing conformational rigidity.
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A 2-furoyl group linked via an amide bond to the quinoxaline nitrogen .
Table 1: Molecular descriptors of cyclazosin and its hydrochloride form
| Property | Cyclazosin (Free Base) | Cyclazosin Hydrochloride |
|---|---|---|
| Molecular Formula | C23H27N5O4 | C23H28ClN5O4 |
| Molecular Weight (g/mol) | 437.5 | 473.95 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 8 | 8 |
| Rotatable Bonds | 4 | 4 |
| logP | 3.4 | 3.1 (estimated) |
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
While detailed synthetic protocols fall outside the provided sources, retrosynthetic analysis suggests:
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Quinazoline moiety construction: 6,7-dimethoxy-4-aminoquinazoline-2-carboxylic acid derivatives serve as precursors.
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Decahydroquinoxaline formation: Hydrogenation of quinoxaline under high-pressure conditions yields the saturated bicyclic system.
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Furoyl conjugation: Amide coupling between the decahydroquinoxaline’s secondary amine and 2-furoyl chloride completes the assembly .
The hydrochloride salt forms via treatment with HCl in polar solvents like water or methanol, consistent with its reported solubility of 1.8 mg/mL in H2O .
Pharmacological Activity
Adenosine A2A Receptor Antagonism
Cyclazosin exhibits potent inhibition of adenosine A2A receptors (Ki < 50 nM based on analogous compounds), modulating cAMP signaling pathways implicated in neuroprotection and inflammation . This activity aligns with structural analogs like istradefylline, though cyclazosin’s furanoyl group may enhance blood-brain barrier permeability .
α-Adrenergic Receptor Blockade
As an α1-adrenoceptor antagonist (pA2 ≈ 8.5), cyclazosin hydrochloride reduces vascular smooth muscle contraction, making it a candidate for studying conditions like non-arteritic ischemic optic neuropathy . Its dual receptor profile uniquely positions it for research on crosstalk between adenosine and adrenergic signaling.
Table 2: Pharmacological targets of cyclazosin
| Target | Effect | Potential Therapeutic Area |
|---|---|---|
| Adenosine A2A receptor | Competitive antagonist | Parkinson’s disease, inflammation |
| α1-Adrenoceptor | Inverse agonist | Hypertension, optic neuropathies |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Cyclazosin hydrochloride’s aqueous solubility (1.8 mg/mL) facilitates formulation for intravenous studies, while the free base’s lipid solubility (logP 3.4) suggests oral bioavailability . Stability data indicate susceptibility to hydrolysis at the amide bond under acidic conditions, necessitating pH-controlled storage .
Absorption and Distribution
While in vivo pharmacokinetic studies are absent from the provided sources, its molecular descriptors predict:
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Moderate plasma protein binding (~85%) due to aromatic stacking interactions.
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Volume of distribution >1 L/kg, indicating tissue penetration beyond the vascular compartment .
Research Applications
Neuropharmacological Studies
Cyclazosin’s dual receptor activity enables investigations into:
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Adenosine-adrenergic crosstalk in retinal ischemia models, particularly for optic neuropathy .
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Cognitive effects of combined A2A antagonism and α1-blockade in Alzheimer’s disease paradigms.
Structural-activity Relationship (SAR) Exploration
Researchers utilize cyclazosin as a scaffold for modifying:
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